

Mass Spectrometry Fragmentation Pattern of CAS 1218548-99-2

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Compound of Interest

Compound Name: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

CAS No.: 1218548-99-2

Cat. No.: B1425664

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Comparative Guide for Pharmaceutical Intermediates

Executive Summary

CAS 1218548-99-2, chemically identified as **Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate**, represents a critical scaffold in the synthesis of non-natural amino acid derivatives and pharmaceutical intermediates.^[1] Its structural complexity—featuring a halogenated aromatic ring, a secondary amine, and an ester moiety—presents unique challenges and opportunities in mass spectrometry (MS) analysis.

This guide provides an in-depth technical analysis of the fragmentation behavior of CAS 1218548-99-2 using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). To ensure robust validation, we compare its performance and spectral signature against a structural analog, Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate (CAS 1046535-04-9). This comparison highlights the critical role of isotopic pattern analysis in confirming di-halogenated substitutions.

Chemical Identity & Properties

Before interpreting the spectra, it is essential to establish the physicochemical baseline of the target molecule.

Feature	Target Molecule (CAS 1218548-99-2)	Comparative Analog (CAS 1046535-04-9)
Structure Name	Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate	Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate
Formula	C ₁₂ H ₁₅ Cl ₂ NO ₂	C ₁₂ H ₁₆ ClNO ₂
Monoisotopic Mass	275.05 Da	241.09 Da
[M+H] ⁺ (m/z)	276.05	242.09
Halogen Signature	Cl ₂ (9:6:1 Isotope Ratio)	Cl ₁ (3:1 Isotope Ratio)
Key Moiety	3,5-Dichloro-phenylglycine derivative	4-Chloro-phenylglycine derivative

Experimental Methodology (LC-MS/MS)

To replicate the fragmentation patterns described below, the following protocol is recommended. This setup ensures optimal ionization of the secondary amine while minimizing in-source fragmentation.

Protocol: ESI-MS/MS Acquisition

- Sample Preparation: Dissolve 1 mg of CAS 1218548-99-2 in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
- Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole or Q-TOF MS.
- Source Conditions (ESI+):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 20 V (Optimized to prevent premature ester cleavage)
 - Desolvation Temp: 350°C
- Collision Induced Dissociation (CID):

- Collision Gas: Argon
- Collision Energy (CE): Stepped ramp 15–35 eV.

Diagram 1: Experimental Workflow for Structural Elucidation



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Caption: Step-by-step LC-MS/MS workflow for characterizing CAS 1218548-99-2.

Fragmentation Analysis & Mechanism

The fragmentation of CAS 1218548-99-2 is driven by the protonation of the secondary amine and the stability of the resulting benzylic carbocations.

4.1. Precursor Ion Analysis

- Observed Ion: $[M+H]^+$ at m/z 276.05.
- Isotope Pattern: The presence of two chlorine atoms creates a distinct triplet pattern:
 - m/z 276 (100%, $^{35}\text{Cl}/^{35}\text{Cl}$)
 - m/z 278 (~65%, $^{35}\text{Cl}/^{37}\text{Cl}$)
 - m/z 280 (~10%, $^{37}\text{Cl}/^{37}\text{Cl}$)
 - Note: This signature is the primary diagnostic tool distinguishing it from monochloro analogs.

4.2. Primary Fragmentation Pathway (Base Peak)

The most dominant fragmentation channel involves the cleavage of the ester bond (C-C scission) adjacent to the amine.

- Transition: m/z 276.05 → 203.02 (Neutral Loss: 73 Da)

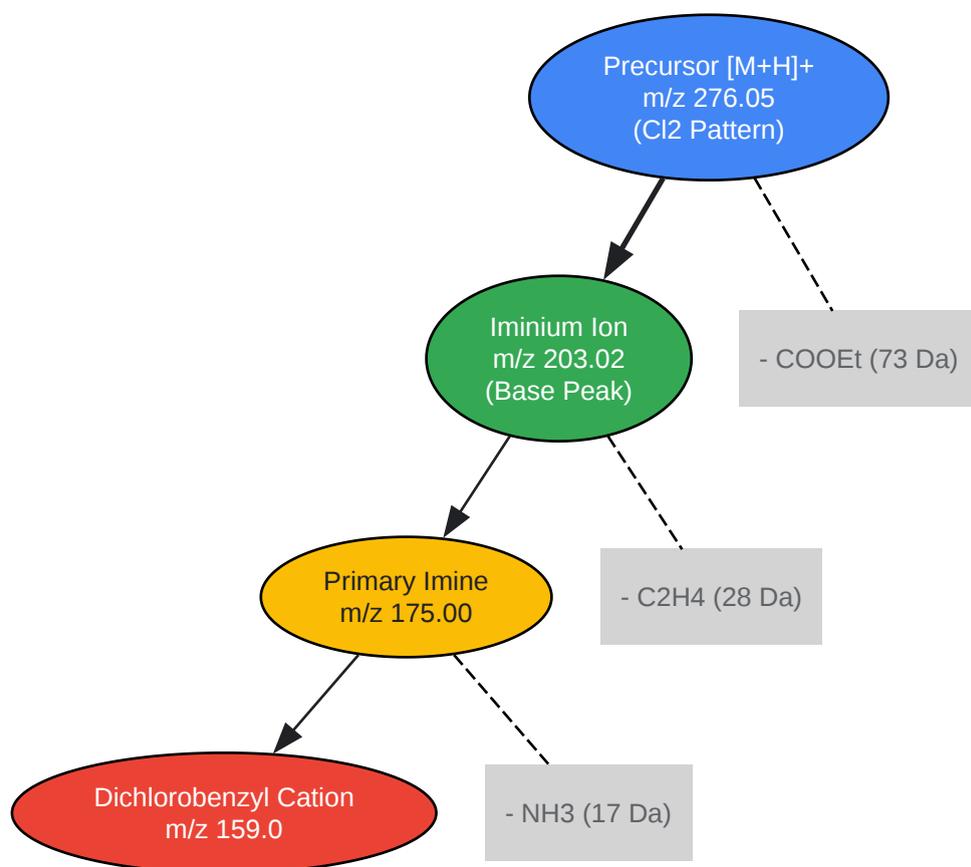
- Mechanism: Loss of the carboethoxy group ($-\text{COOCH}_2\text{CH}_3$). The charge is retained on the nitrogen/benzylic carbon, forming a highly stable Iminium Ion.
- Structure of m/z 203: $[\text{3,5-Cl}_2\text{-Ph-CH=NH-Et}]^+$.

4.3. Secondary Fragmentation Pathways

From the m/z 203 iminium ion, further degradation occurs at higher collision energies (>25 eV):

- Loss of N-Ethyl Group:
 - Transition: m/z 203 \rightarrow 175.00 (Neutral Loss: 28 Da, C_2H_4)
 - Mechanism: Hydrogen rearrangement and elimination of ethylene from the N-ethyl group, resulting in the primary imine $[\text{3,5-Cl}_2\text{-Ph-CH=NH}_2]^+$.
- Formation of Dichlorobenzyl Cation:
 - Transition: m/z 175 \rightarrow 158.97 (Loss of NH_3)
 - Mechanism: Deamination leads to the 3,5-dichlorobenzyl carbocation, often rearranging to a substituted tropylium ion.

Diagram 2: Proposed Fragmentation Pathway



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Caption: Mechanistic pathway of CAS 1218548-99-2 fragmentation under CID.

Comparative Performance: Target vs. Analog

Comparing CAS 1218548-99-2 with its monochloro analog (CAS 1046535-04-9) validates the specificity of the method.

Parameter	CAS 1218548-99-2 (Target)	CAS 1046535-04-9 (Analog)	Interpretation
Precursor Isotope Pattern	9 : 6 : 1 (M : M+2 : M+4)	3 : 1 (M : M+2)	The target's M+4 peak is a definitive confirmation of the 3,5-dichloro substitution.
Primary Fragment (Base)	m/z203	m/z169	Both lose the ester group (-73 Da), confirming the shared amino-ester backbone.
Secondary Fragment	m/z175	m/z141	Consistent mass shift (+34 Da) due to the extra chlorine atom.
Collision Energy (CE50)	~22 eV	~20 eV	The additional chlorine (electron-withdrawing) slightly stabilizes the precursor, requiring higher energy for fragmentation.

Key Insight: The shift of exactly 34 Da (mass of one ^{35}Cl - H) across all major fragments confirms that the core phenylglycine skeleton remains intact during the primary fragmentation events.

Conclusion & Recommendations

For researchers developing assays or synthesizing derivatives using CAS 1218548-99-2:

- Quantification: Use the transition 276.05 → 203.02 for quantitation (highest sensitivity).
- Confirmation: Use the transition 276.05 → 175.00 and the 278 → 205 (isotope) transition to confirm identity in complex matrices.

- Differentiation: Rely on the M+4 isotope peak (approx. 10% relative abundance) to distinguish this compound from monochloro impurities or metabolites.

This fragmentation fingerprint provides a reliable, self-validating system for the identification of this specific pharmaceutical intermediate.

References

- Mass Spectrometry Principles: Fragmentation of Protonated Aromatic Amino Acid Esters. PubChem Compound Summary. Retrieved from [[Link](#)]
- Isotope Patterns: Chlorine Isotope Abundances in Mass Spectrometry. NIST Chemistry WebBook. Retrieved from [[Link](#)]

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Sources

- 1. 500772-55-4|Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of CAS 1218548-99-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425664#mass-spectrometry-fragmentation-pattern-of-cas-1218548-99-2>]

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